

1-Aminocyclopentanecarbonitrile hydrochloride chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Aminocyclopentanecarbonitrile hydrochloride

Cat. No.: B125914

[Get Quote](#)

An In-Depth Technical Guide to **1-Aminocyclopentanecarbonitrile Hydrochloride** (CAS 16195-83-8): Structure, Synthesis, and Application in Pharmaceutical Development

Abstract

This technical guide provides a comprehensive overview of **1-Aminocyclopentanecarbonitrile hydrochloride** (CAS 16195-83-8), a pivotal chemical intermediate in the pharmaceutical industry. The document delves into its core chemical structure, physicochemical properties, and established synthesis methodologies. A significant focus is placed on its critical role as a building block in the manufacturing of active pharmaceutical ingredients (APIs), most notably the antihypertensive drug Irbesartan.^{[1][2]} This guide is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, safety information, and expert insights into the compound's practical application and handling.

Chemical Identity and Physicochemical Properties

1-Aminocyclopentanecarbonitrile hydrochloride is an organic compound characterized by a cyclopentane ring functionalized with both an amino and a nitrile group on the same carbon atom.^[1] The hydrochloride salt form enhances its stability and simplifies handling compared to the free base.

Table 1: Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	16195-83-8	[1] [3] [4]
Molecular Formula	C ₆ H ₁₀ N ₂ ·HCl	[1] [3]
Molecular Weight	146.62 g/mol	[1] [3] [5]
IUPAC Name	1-aminocyclopentanecarbonitrile hydrochloride	[6]
InChI Key	KZUVFEAHMVSCMQ-UHFFFAOYSA-N	[6] [7]

| Synonyms | 1-Amino-1-cyanocyclopentane hydrochloride, 1-Aminocyclopentane-1-carbonitrile monohydrochloride |[\[1\]](#)[\[7\]](#) |

Table 2: Physicochemical Properties

Property	Value	Source(s)
Physical Form	White powder / Solid	[6] [8]
Boiling Point	254.5 °C at 760 mmHg	[1] [7]
Flash Point	107.7 °C	[1]
Purity	Typically ≥97-98%	[6] [8]

| Storage Conditions | Store in a cool, dry, well-ventilated place. Recommended at 4°C, sealed, away from moisture. |[\[6\]](#)[\[9\]](#) |

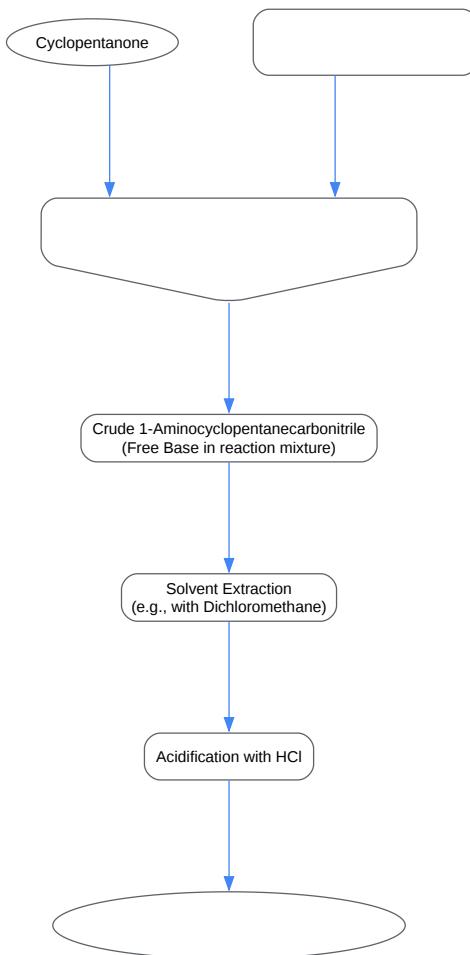
Molecular Structure and Characterization

The structure of **1-Aminocyclopentanecarbonitrile hydrochloride** is unique, classifying it as an α -aminonitrile. The central feature is a quaternary carbon on a five-membered cyclopentane ring bonded to four different substituents: an amino group, a nitrile group, and two carbon atoms of the ring. The hydrochloride salt form involves the protonation of the basic amino group

to form an ammonium cation (-NH_3^+), with a chloride anion (Cl^-) serving as the counter-ion. This ionic character generally imparts higher melting points and better solid-state stability.

Caption: Chemical structure of **1-Aminocyclopentanecarbonitrile hydrochloride**.

Spectroscopic Insights


While specific spectral data requires lot-specific analysis, standard characterization techniques would reveal:

- Infrared (IR) Spectroscopy: A characteristic sharp absorption peak around $2240\text{-}2260\text{ cm}^{-1}$ corresponding to the nitrile ($\text{C}\equiv\text{N}$) stretching vibration. The N-H stretching of the ammonium group would appear as a broad band in the $3100\text{-}3300\text{ cm}^{-1}$ region.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR would show complex multiplets for the cyclopentane ring protons. The protons on the carbon adjacent to the functionalized carbon would be deshielded. The ammonium protons might appear as a broad singlet.
 - ^{13}C NMR would display a signal for the quaternary carbon bonded to the amine and nitrile groups, a distinct signal for the nitrile carbon, and signals for the methylene carbons of the cyclopentane ring.

Synthesis Pathway: The Strecker Reaction

The most common and industrially viable method for synthesizing α -aminonitriles like 1-aminocyclopentanecarbonitrile is the Strecker synthesis. This one-pot reaction is valued for its efficiency and use of readily available starting materials. The causality of the process involves the reaction of a ketone (cyclopentanone) with a source of cyanide (e.g., sodium cyanide) and ammonia (e.g., ammonium chloride).[\[10\]](#)

The mechanism proceeds through the formation of a cyanohydrin and an imine intermediate, which then react to form the α -aminonitrile. The final product is typically isolated as the hydrochloride salt to ensure stability.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 1-Aminocyclopentanecarbonitrile HCl.

Experimental Protocol: Laboratory Scale Synthesis

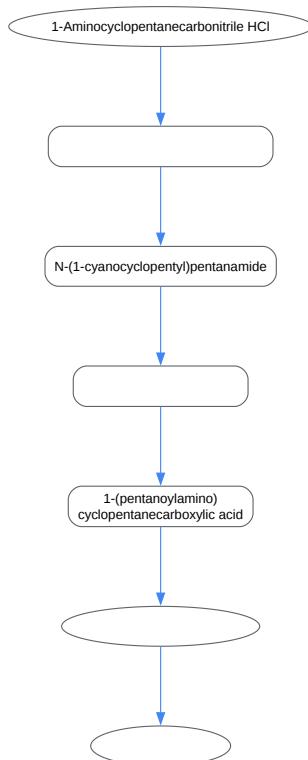
The following protocol is a representative example adapted from established procedures.[\[10\]](#) It is designed as a self-validating system with clear steps for reaction, workup, and isolation.

Materials:

- Cyclopentanone
- Sodium Cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC
- Ammonium Chloride (NH₄Cl)

- 20% Aqueous Ammonia
- Methanol
- Dichloromethane (DCM)
- Concentrated Hydrochloric Acid (HCl)
- Sodium Sulfate (Na_2SO_4), anhydrous
- Deionized Water

Procedure:


- Reaction Setup: In a well-ventilated fume hood, dissolve sodium cyanide (1.97 g) in water (3.9 mL) in a round-bottomed flask equipped with a magnetic stirrer.
- Addition of Amine Source: To this solution, add a pre-mixed solution of ammonium chloride (2.33 g) in water (5.9 mL) and 20% aqueous ammonia (3.5 mL).
- Addition of Ketone: Slowly add a solution of cyclopentanone (3 g) in methanol (3.8 mL) to the reaction flask.
- Reaction: Stir the mixture vigorously at room temperature for 1.5 hours. The reaction is typically monitored by Thin Layer Chromatography (TLC) for the disappearance of cyclopentanone.
- Heating: Heat the reaction mixture to 60°C and maintain for 45 minutes to drive the reaction to completion.[\[10\]](#)
- Workup and Extraction: Cool the mixture to room temperature. Transfer it to a separatory funnel and extract the aqueous layer multiple times with dichloromethane.
- Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 1-aminocyclopentanecarbonitrile as an oil.[\[10\]](#)

- Salt Formation: Dissolve the crude oil in a suitable solvent like diethyl ether or isopropanol and cool in an ice bath. Slowly add a stoichiometric amount of concentrated HCl or pass dry HCl gas through the solution.
- Isolation: The hydrochloride salt will precipitate as a solid. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.

Core Application in Drug Development: Intermediate for Irbesartan

The primary industrial application of **1-Aminocyclopentanecarbonitrile hydrochloride** is as a crucial starting material for the synthesis of Irbesartan, an angiotensin II receptor blocker used to treat hypertension.[2][10] The compound provides the core aminocyclopentane structure of the final drug molecule.

The synthesis proceeds by first acylating the amino group of 1-aminocyclopentanecarbonitrile with valeryl chloride to form an amide, N-(1-cyanocyclopentyl)pentanamide.[10] This intermediate then undergoes further transformations, including hydrolysis of the nitrile group to a carboxylic acid, to eventually yield Irbesartan after coupling with other moieties.[10]

[Click to download full resolution via product page](#)

Caption: Logical flow from the title compound to Irbesartan.

Safety, Handling, and Storage

Proper handling of **1-Aminocyclopentanecarbonitrile hydrochloride** is essential due to its potential hazards. It is classified as harmful and an irritant.[\[7\]](#)[\[9\]](#)

Table 3: GHS Hazard and Precautionary Statements

Category	Statement Code	Statement Text	Source(s)
Hazard	H302/H312/H332	Harmful if swallowed, in contact with skin or if inhaled.	[7][9]
Hazard	H315	Causes skin irritation.	[7]
Hazard	H319	Causes serious eye irritation.	[7]
Hazard	H335	May cause respiratory irritation.	[7][9]
Precaution	P261	Avoid breathing dust/fume/gas/mist/vapours/spray.	[7][9]
Precaution	P280	Wear protective gloves/protective clothing/eye protection/face protection.	[9][11]
Precaution	P302+P352	IF ON SKIN: Wash with plenty of water.	[7][9]
Precaution	P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes.	
Precaution	P305+P351+P338	Remove contact lenses, if present and easy to do. Continue rinsing.	[11]
Precaution	P403+P233	Store in a well-ventilated place. Keep container tightly closed.	[7][9]

| Precaution | P405 | Store locked up. |[\[7\]](#)[\[9\]](#) |

Handling Best Practices:

- Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[\[11\]](#)
- Ensure appropriate personal protective equipment (PPE) is worn, including nitrile gloves, a lab coat, and chemical safety goggles.[\[9\]](#)[\[11\]](#)
- Avoid formation of dust and aerosols during weighing and transfer.[\[9\]](#)
- Ensure eyewash stations and safety showers are readily accessible.[\[11\]](#)

Storage Recommendations:

- Store the container tightly closed in a dry, cool, and well-ventilated area.[\[9\]](#)
- For long-term stability, refrigeration at 4°C is recommended.[\[6\]](#)
- Store away from incompatible materials such as strong oxidizing agents.

Conclusion

1-Aminocyclopentanecarbonitrile hydrochloride is a compound of significant value in synthetic organic chemistry and pharmaceutical manufacturing. Its well-defined structure, accessible synthesis via the Strecker reaction, and its established role as a key intermediate for Irbesartan underscore its importance. A thorough understanding of its properties, synthesis, and safety protocols, as detailed in this guide, is crucial for its effective and safe utilization in research and development settings.

References

- Cas 16195-83-8,1-aminocyclopentane carbonitrile, HCl. LookChem. [\[Link\]](#)
- 1-Aminocyclopentane hydrochloride | C5H12CIN | CID 12290111. PubChem - NIH. [\[Link\]](#)
- **1-Aminocyclopentanecarbonitrile Hydrochloride** (CAS 16195-83-8). Autech Industry Co.,Limited. [\[Link\]](#)
- An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Cas 16195-83-8,1-aminocyclopentane carbonitrile, HCl | lookchem [lookchem.com]
- 2. 1-aminocyclopentane carbonitrile, HCl | 16195-83-8 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 16195-83-8 Cas No. | 1-Aminocyclopentane-1-carbonitrile hydrochloride | Apollo [store.apolloscientific.co.uk]
- 5. 1-aminocyclopentanecarbonitrile hydrochloride [chemicalbook.com]
- 6. 1-Aminocyclopentane-1-carbonitrile hydrochloride | 16195-83-8 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. nbino.com [nbino.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [1-Aminocyclopentanecarbonitrile hydrochloride chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b125914#1-aminocyclopentanecarbonitrile-hydrochloride-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com